4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide
Description
4-Phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide is a synthetic small molecule characterized by a tetrahydropyran (oxane) core substituted with a phenyl group at the 4-position. The carboxamide group at this position is linked via a three-carbon propyl chain to a 2-phenyl-1H-imidazole moiety. This compound belongs to a class of hybrid molecules combining heterocyclic scaffolds (imidazole and oxane) with aromatic and aliphatic substituents, a design strategy often employed to enhance binding specificity and pharmacokinetic properties in drug discovery .
Properties
IUPAC Name |
4-phenyl-N-[3-(2-phenylimidazol-1-yl)propyl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23(24(12-18-29-19-13-24)21-10-5-2-6-11-21)26-14-7-16-27-17-15-25-22(27)20-8-3-1-4-9-20/h1-6,8-11,15,17H,7,12-14,16,18-19H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXUWUHJEKSOTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through the reaction of glyoxal with ammonia or through the Debus-Radziszewski imidazole synthesis
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles or phenyl derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Due to its structural complexity, it can be used as a probe in biological studies to understand molecular interactions and pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Features :
- Phenyl substituents : The phenyl groups on both the oxane and imidazole moieties may contribute to π-π stacking interactions with biological targets.
- Imidazole-propyl linker: The imidazole ring, a common pharmacophore in kinase inhibitors and antimicrobial agents, is positioned to act as a hydrogen bond donor/acceptor.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Structural Comparison of Selected Analogues
Key Differences and Implications
A. Heterocyclic Core Variations
- Oxane vs. Benzo[d]imidazole : The oxane core in the target compound confers rigidity and may improve metabolic stability compared to the planar benzo[d]imidazole scaffold in , which is more prone to π-π interactions but may exhibit higher cytotoxicity.
- Imidazole Positioning : The target compound’s imidazole is terminal, whereas in , it is part of a pyrrole-imidazole hybrid. This difference could alter hydrogen-bonding interactions with biological targets.
B. Substituent Effects
C. Linker Modifications
- The propyl linker in the target compound and balances flexibility and steric hindrance. Shorter or longer linkers (e.g., ethyl or butyl) in other analogs could disrupt optimal binding conformations.
Hypothetical Pharmacological Profiles
While experimental data for the target compound are lacking, inferences can be drawn from analogs:
- Antimicrobial Activity : Benzo[d]imidazole derivatives like show moderate activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the target compound’s phenyl groups might enhance Gram-positive bacterial targeting.
- Kinase Inhibition : Imidazole-containing compounds often inhibit tyrosine kinases. The oxane core’s rigidity could improve selectivity compared to morpholine-based analogs in , which are associated with broader off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
